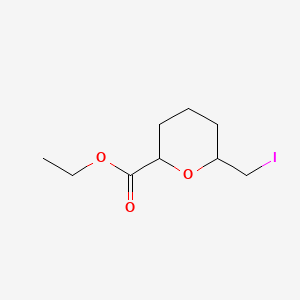![molecular formula C48H36Br2N4 B12306825 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide](/img/structure/B12306825.png)
3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with benzimidazolium groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide typically involves multiple steps. One common method includes the reaction of [1,1’-Binaphthalene]-2,2’-diol with benzimidazole derivatives under specific conditions. The reaction often requires the use of solvents like acetone and chloroform, and catalysts such as NaI, followed by the conversion of counter anions using KPF6 in THF .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, bromination at the benzylic position can yield brominated derivatives, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve complex interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Shares the benzylic bromide functional group and undergoes similar substitution reactions.
Benzimidazole derivatives: Similar in structure and used in various chemical and biological applications.
Uniqueness
What sets 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide apart is its binaphthalene core, which provides unique structural and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Eigenschaften
Molekularformel |
C48H36Br2N4 |
|---|---|
Molekulargewicht |
828.6 g/mol |
IUPAC-Name |
1-benzyl-3-[1-[2-(3-benzylbenzimidazol-1-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-3-ium;dibromide |
InChI |
InChI=1S/C48H36N4.2BrH/c1-3-15-35(16-4-1)31-49-33-51(43-25-13-11-23-41(43)49)45-29-27-37-19-7-9-21-39(37)47(45)48-40-22-10-8-20-38(40)28-30-46(48)52-34-50(32-36-17-5-2-6-18-36)42-24-12-14-26-44(42)52;;/h1-30,33-34H,31-32H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QCNFVRMBLLWVLT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)[N+]8=CN(C9=CC=CC=C98)CC1=CC=CC=C1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)

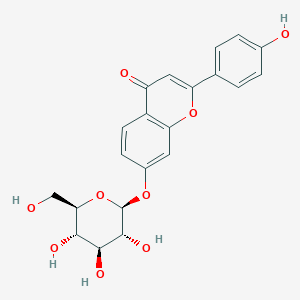
![N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12306781.png)
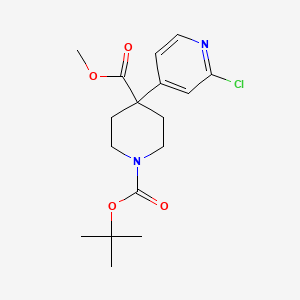
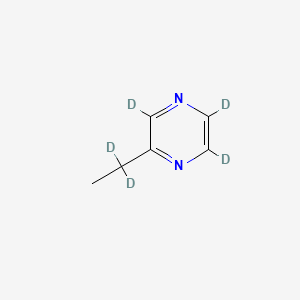
![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
![9-Methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B12306801.png)
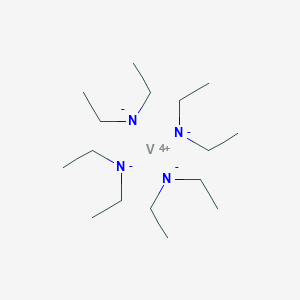
![6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)
